N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide is a novel compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which combines a tetrahydroquinoline moiety with a chromene carboxamide group. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 1-isobutyryl-1,2,3,4-tetrahydroquinoline and 2-oxo-2H-chromene-3-carboxylic acid. The key steps in the synthesis may involve:
Coupling Reaction: The coupling of the acylated tetrahydroquinoline with the chromene carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromene or tetrahydroquinoline rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to disease pathways.
Comparison with Similar Compounds
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide: This compound has a sulfonamide group instead of a chromene carboxamide group, leading to different chemical and biological properties.
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: The benzamide group in this compound results in distinct reactivity and applications compared to the chromene carboxamide.
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide:
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14(2)22(27)25-11-5-7-15-12-17(9-10-19(15)25)24-21(26)18-13-16-6-3-4-8-20(16)29-23(18)28/h3-4,6,8-10,12-14H,5,7,11H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIXLNHJBGRNOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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